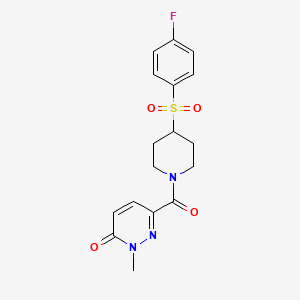

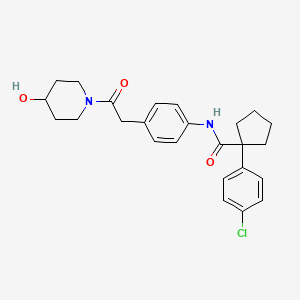

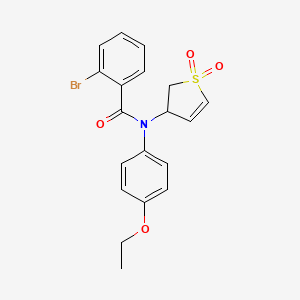

![molecular formula C17H17N3O3 B2499693 (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2034997-75-4](/img/structure/B2499693.png)

(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a structurally complex molecule that appears to be related to a class of compounds that have been studied for their biological activities, particularly in the modulation of nicotinic acetylcholine receptors. While the specific compound is not directly discussed in the provided papers, similar compounds with the furan-2-yl acrylamide moiety have been synthesized and evaluated for their biological properties.

Synthesis Analysis

The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported to be performed under green chemistry conditions using microwave radiation. This method is advantageous due to its efficiency and reduced environmental impact. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide has been demonstrated, with various fungal strains such as Penicillium citrinum and Aspergillus sydowii being effective in this transformation .

Molecular Structure Analysis

The absolute configuration of the biotransformation product, (R)-2-cyano-3-(furan-2-yl) propanamide, was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. This approach allows for the accurate determination of stereochemistry, which is crucial for understanding the molecule's interactions with biological targets .

Chemical Reactions Analysis

The biotransformation of 2-cyano-3-(furan-2-yl) acrylamide by fungi results in the formation of a compound with a CN-bearing stereogenic center. Additionally, the tautomerization of the propanamide to an achiral ketenimine was observed in the presence of protic solvents, indicating that the compound can undergo structural changes under certain conditions, which may affect its biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide are not directly reported, related compounds such as 3-furan-2-yl-N-p-tolyl-acrylamide have been shown to possess biological activity. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors and exhibits anxiolytic-like activity in mice. This suggests that the furan-2-yl acrylamide moiety is an important structural feature for engaging with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Studies have demonstrated various synthetic methods and characterizations of compounds structurally related to (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide. For instance, the synthesis of furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, has been reported, highlighting the potential for creating complex molecular structures with furan components (Ergun et al., 2014). Additionally, the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular interactions and reactivity of furan-containing acrylamides (Singh et al., 2014).

Molecular Transformations

Acid-catalyzed transformations of molecules structurally similar to the subject compound have been explored, leading to the creation of new fused heterocyclic systems and providing a basis for further chemical modifications (Stroganova et al., 2016). Such transformations are critical in synthesizing novel compounds with potential applications in various scientific fields.

Pharmacological Potential

Although the explicit mention of drug use and dosage is excluded, it's noteworthy that related compounds have shown broad-spectrum cytotoxic activities, indicating potential applications in cancer research and drug development (Tarleton et al., 2013). The structural similarities suggest that (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide could also be relevant in this context.

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-19-9-6-13-7-10-20(17(22)16(13)19)11-8-18-15(21)5-4-14-3-2-12-23-14/h2-7,9-10,12H,8,11H2,1H3,(H,18,21)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMXVVHOEPKKFQ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

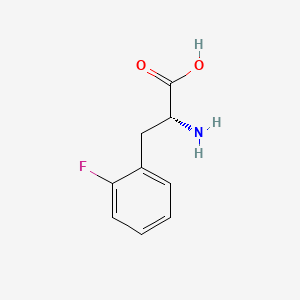

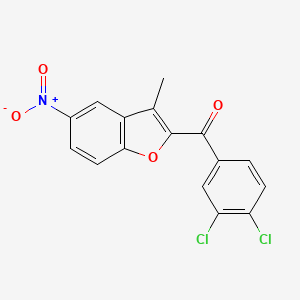

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

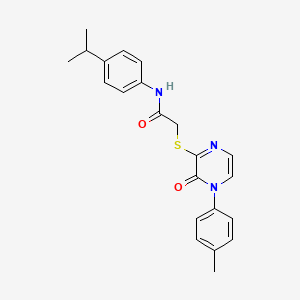

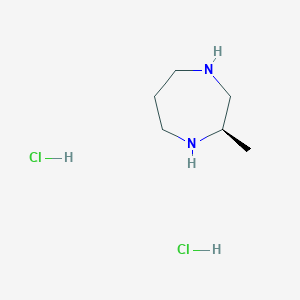

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)

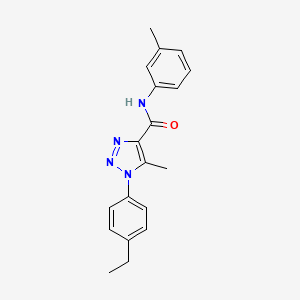

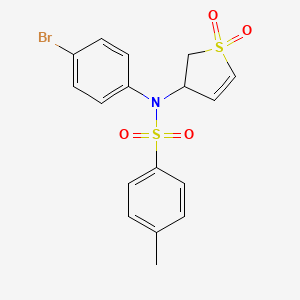

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)